Itraconazole, (R)-(+)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

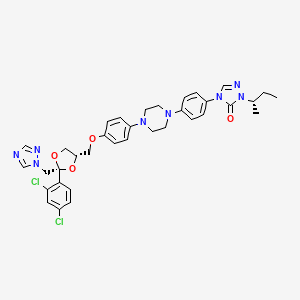

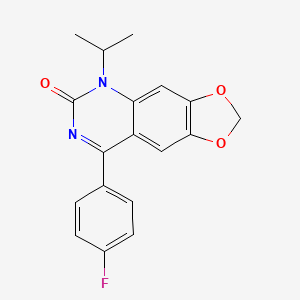

Itraconazole, ®-(+)-, is a triazole antifungal agent used to treat a variety of fungal infections. It is known for its broad-spectrum activity against fungal pathogens, including Aspergillus, Blastomyces, and Histoplasma . Itraconazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Itraconazole can be synthesized through a multi-step process involving the formation of key intermediates. One common method involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with various reagents to form the triazole ring . The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as sodium hydride .

Industrial Production Methods: In industrial settings, itraconazole is often produced using a combination of chemical synthesis and biotechnological processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity . Techniques like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and bioavailability.

Common Reagents and Conditions: Common reagents used in the reactions of itraconazole include acetonitrile, ammonium acetate, and tetrabutylammonium hydrogen sulfate . The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed: The major products formed from the reactions of itraconazole include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole . These metabolites are crucial for the drug’s pharmacological activity and are often monitored in clinical settings .

Scientific Research Applications

Itraconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and behavior of triazole derivatives . In biology, itraconazole is employed to investigate fungal cell membrane synthesis and function . In medicine, it is widely used to treat systemic fungal infections, including aspergillosis and histoplasmosis . Additionally, itraconazole has shown potential in cancer research by inhibiting the Hedgehog signaling pathway .

Mechanism of Action

Itraconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway . This inhibition leads to the depletion of ergosterol in fungal cell membranes, disrupting membrane integrity and function . The azole nitrogen atoms in itraconazole form a complex with the active site of the enzyme, preventing the conversion of lanosterol to ergosterol .

Comparison with Similar Compounds

Itraconazole is often compared with other triazole antifungal agents, such as fluconazole and voriconazole . While fluconazole has a narrower spectrum of activity, itraconazole is effective against a broader range of fungal pathogens . Voriconazole, on the other hand, has an even broader spectrum but is associated with more severe side effects . Itraconazole’s unique ability to inhibit the Hedgehog signaling pathway also sets it apart from other antifungal agents .

List of Similar Compounds:- Fluconazole

- Voriconazole

- Posaconazole

- Ketoconazole

Itraconazole, ®-(+)-, remains a valuable compound in both clinical and research settings due to its broad-spectrum antifungal activity and unique mechanism of action.

Properties

CAS No. |

154003-18-6 |

|---|---|

Molecular Formula |

C35H38Cl2N8O4 |

Molecular Weight |

705.6 g/mol |

IUPAC Name |

2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m0/s1 |

InChI Key |

VHVPQPYKVGDNFY-TUJWMRSMSA-N |

impurities |

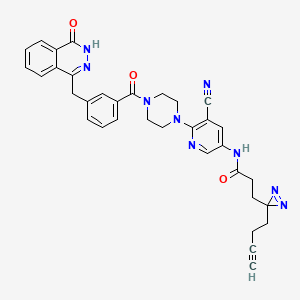

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. |

Isomeric SMILES |

CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Color/Form |

Solid Crystals from toluene |

melting_point |

168-170 166.2 °C |

solubility |

Practically insoluble in water and dilute acidic solutions |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)

![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)

![9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)